molecular formula C14H15BrN2O3 B2616373 (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide CAS No. 444289-86-5

(Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide

Cat. No. B2616373
CAS RN: 444289-86-5
M. Wt: 339.189
InChI Key: OXGFLTMLRIRDDC-UHFFFAOYSA-N
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Description

(Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide, also known as BMEP, is a chemical compound that has been studied extensively in scientific research. BMEP is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological and psychiatric disorders.

Mechanism of Action

(Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. This receptor subtype has been implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, and neuroinflammation. By selectively blocking the activity of mGluR5, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. These effects include the modulation of synaptic plasticity, the reduction of neuroinflammation, and the attenuation of drug-seeking behavior in animal models of addiction. This compound has also been shown to have potential neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide is its high selectivity for mGluR5, which allows for more precise modulation of this receptor subtype compared to non-selective antagonists. However, one limitation of this compound is its relatively low potency compared to other mGluR5 antagonists, which may require higher concentrations for effective modulation.

Future Directions

There are several potential future directions for research on (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide. One area of interest is the development of more potent and selective mGluR5 antagonists based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in human clinical trials for neurological and psychiatric disorders. Finally, further research is needed to elucidate the precise mechanisms of action of this compound and to identify potential off-target effects.

Synthesis Methods

(Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 5-bromo-2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-methoxyethylamine to form the amide. The final step involves the reaction of the amide with cyanoacetic acid and triethylamine to form the enamide.

Scientific Research Applications

(Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide has been extensively studied in scientific research due to its selective antagonism of mGluR5. This receptor subtype has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. This compound has been shown to have potential therapeutic applications in these disorders.

properties

IUPAC Name

(Z)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c1-19-6-5-17-14(18)11(9-16)7-10-8-12(15)3-4-13(10)20-2/h3-4,7-8H,5-6H2,1-2H3,(H,17,18)/b11-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGFLTMLRIRDDC-XFFZJAGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=CC1=C(C=CC(=C1)Br)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C(=C\C1=C(C=CC(=C1)Br)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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